

Fragment-Based Discovery of Novel LC3B Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: LC3B ligand 1

Cat. No.: B15601742

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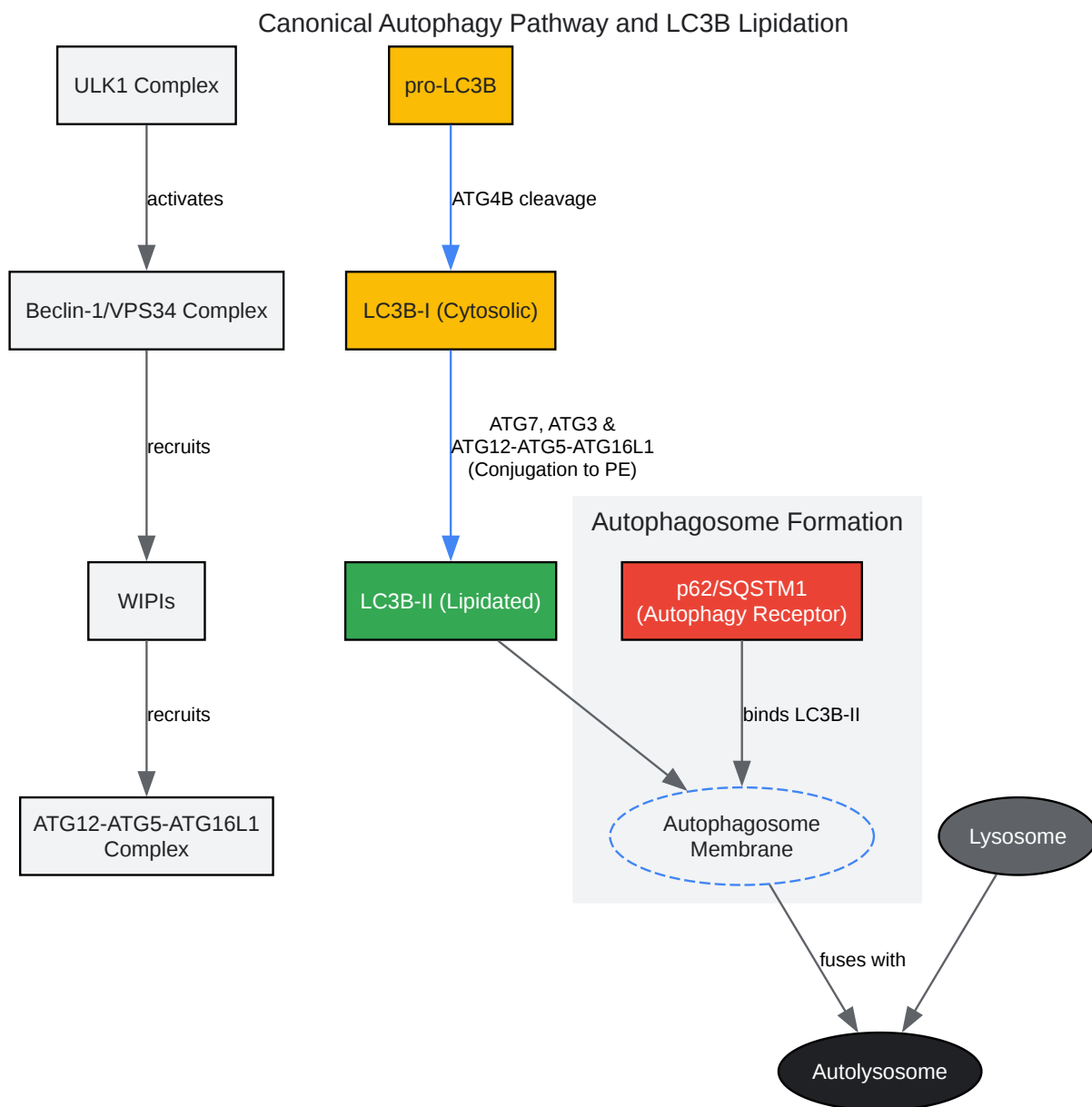
For Researchers, Scientists, and Drug Development Professionals

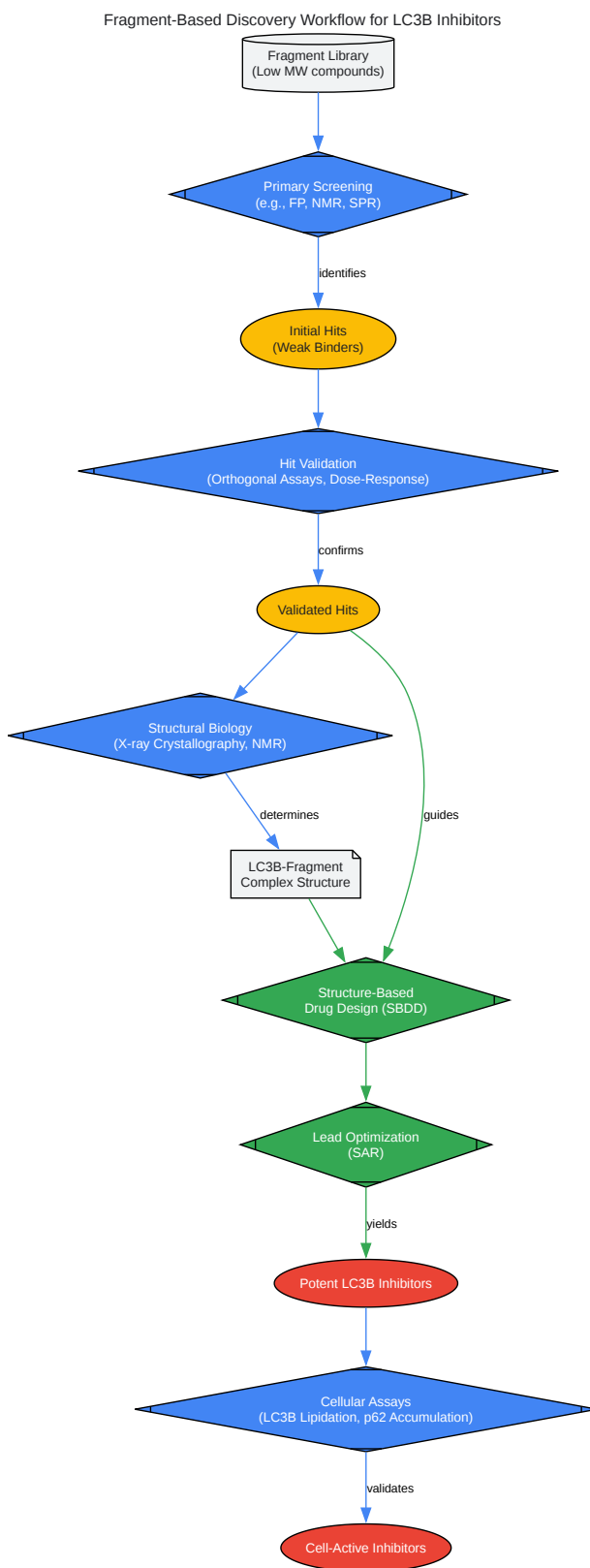
Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3B (LC3B), which is essential for the formation of autophagosomes. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making LC3B an attractive therapeutic target. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to identify novel small-molecule inhibitors for challenging targets like LC3B. This technical guide provides an in-depth overview of the FBDD approach applied to the discovery of LC3B inhibitors, detailing experimental protocols and presenting key data.

Autophagy Signaling Pathway Involving LC3B

The canonical autophagy pathway involves the conversion of the cytosolic form of LC3B (LC3-I) to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. This process is tightly regulated by a series of autophagy-related (Atg) proteins.





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